3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
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Description
3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H26ClN5O3S and its molecular weight is 488. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
One aspect of research involves understanding how compounds interact with specific receptors. For instance, studies on similar compounds have explored their binding interactions with cannabinoid receptors, providing insights into conformational dynamics and pharmacophore models that could be relevant for the mentioned compound if it shares similar biological targets (Shim et al., 2002).
Synthesis and Structure Characterisation
Research on novel pyrazole carboxamide derivatives, including those with piperazine moieties, highlights the synthesis methodologies and structural characterizations through techniques like IR, NMR, and X-ray crystal analysis. This type of research is crucial for developing compounds with potential therapeutic applications (Lv et al., 2013).
Biological Screening
The compound's analogs have been synthesized and assessed for biological activity against various bacteria and fungi, demonstrating the potential for antimicrobial applications. Such studies inform on the therapeutic potential and safety profile of new chemical entities (Patil et al., 2021).
Antimicrobial Evaluation
Further research into piperazine and triazolo-pyrazine derivatives synthesized in a single-step reaction has shown significant antimicrobial activity, pointing towards potential uses in combating microbial infections. These findings are supported by in vitro screenings and molecular docking studies to understand the compounds' interactions at the molecular level (Krishnamurthy et al., 2011).
Anticancer Properties
Another critical area of application is the investigation of the compound's analogs for anticancer properties. Studies have shown that diaryl dihydropyrazole-3-carboxamides, related to the compound , exhibit significant in vivo antiobesity activity, which could be attributed to CB1 receptor antagonism. These findings suggest potential for developing anticancer therapies (Srivastava et al., 2007).
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-ethylphenyl)-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-3-17-6-4-8-19(14-17)25-22(30)21-16-27(2)26-23(21)33(31,32)29-12-10-28(11-13-29)20-9-5-7-18(24)15-20/h4-9,14-16H,3,10-13H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAVTTIWJLXWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.